molecular formula C22H24ClFN4O3 B2857902 N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235309-68-8

N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2857902
CAS RN: 1235309-68-8
M. Wt: 446.91
InChI Key: GAFJIJPGJRXIKI-UHFFFAOYSA-N
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Description

“N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains several functional groups, including a chlorobenzyl group, a fluorophenyl group, a carbamoyl group, and an oxalamide group .

Scientific Research Applications

Orexin Receptor Antagonism

Research on the role of orexin receptors in compulsive food consumption has identified compounds that selectively target orexin-1 receptor (OX1R) mechanisms, suggesting potential applications in treating binge eating and possibly other eating disorders with a compulsive component. These findings highlight the significance of selective antagonism at OX1R as a novel pharmacological approach (Piccoli et al., 2012).

Synthesis and Radiotracer Development

Studies have demonstrated the feasibility of synthesizing radiolabeled compounds for positron emission tomography (PET), indicating their utility in studying specific receptor systems in the brain. For example, the development of PET radiotracers for examining cannabinoid receptors showcases the compound's potential in neuroscientific research (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3/c23-19-4-2-1-3-16(19)14-26-21(30)20(29)25-13-15-9-11-28(12-10-15)22(31)27-18-7-5-17(24)6-8-18/h1-8,15H,9-14H2,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJIJPGJRXIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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